N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a complex organic compound notable for its structural features and potential biological applications. This compound belongs to the class of indazole derivatives, which have garnered interest in medicinal chemistry due to their diverse pharmacological activities, including anti-cancer and anti-inflammatory properties. The presence of trifluoromethyl and pyridine groups enhances its chemical reactivity and biological activity.
This compound can be classified under the category of indazole derivatives. Indazoles are bicyclic compounds that consist of a fused benzene and pyrazole ring. The specific structure of N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide suggests its potential as a kinase inhibitor, which is supported by various patents and scientific literature discussing similar compounds with therapeutic applications in oncology and neurology .
The synthesis of N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. Key methods include:
Technical details regarding these methods can be found in various synthetic organic chemistry journals that discuss indazole derivatives .
The molecular formula for N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is CHFN. Key structural features include:
N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is expected to undergo several chemical reactions:
These reactions are significant for modifying the compound to enhance its pharmacological profile .
The mechanism of action for compounds like N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide primarily involves inhibition of specific kinases involved in cell signaling pathways. This inhibition can lead to:
Data from preclinical studies suggest that such compounds can effectively modulate kinase activity, leading to therapeutic effects in cancer treatment .
N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is expected to exhibit:
The chemical properties include:
Relevant data on these properties can be derived from empirical studies focusing on similar indazole derivatives .
N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide has potential applications in:
The exploration of such compounds continues to be an active area of research within medicinal chemistry .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: